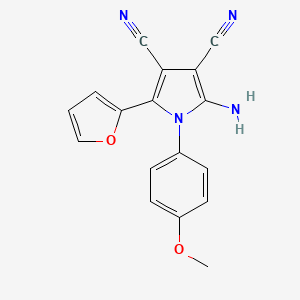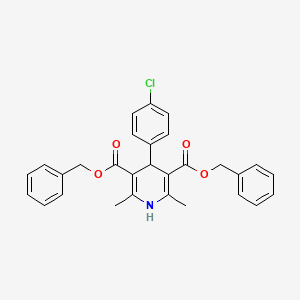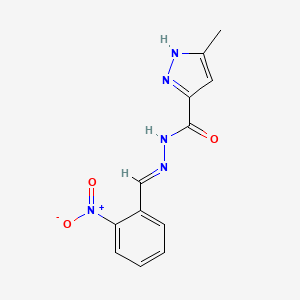![molecular formula C25H30N2O6 B3895807 N,N'-1,2-propanediylbis[3-(3,4-dimethoxyphenyl)acrylamide]](/img/structure/B3895807.png)
N,N'-1,2-propanediylbis[3-(3,4-dimethoxyphenyl)acrylamide]
Vue d'ensemble
Description
N,N'-1,2-propanediylbis[3-(3,4-dimethoxyphenyl)acrylamide] is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DAPMA and is synthesized by the reaction of 3-(3,4-dimethoxyphenyl)acryloyl chloride with N,N'-1,2-propanediamine.
Applications De Recherche Scientifique
DAPMA has been extensively studied for its potential applications in various fields of research. It has been reported to have antimicrobial, anticancer, and anti-inflammatory properties. DAPMA has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to be effective against cancer cell lines, such as MCF-7 and HeLa cells. Moreover, DAPMA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of DAPMA is not well understood. However, it is believed that DAPMA exerts its antimicrobial, anticancer, and anti-inflammatory effects by inhibiting the activity of specific enzymes or proteins. For example, DAPMA has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. DAPMA has also been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cancer cells.
Biochemical and Physiological Effects:
DAPMA has been shown to have minimal toxicity and is well tolerated by cells and animals. It has been reported to have low cytotoxicity and does not induce apoptosis in normal cells. Moreover, DAPMA has been found to be stable in various biological fluids, including plasma and serum. DAPMA has also been shown to possess good solubility in water and organic solvents, which makes it suitable for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DAPMA in lab experiments include its high yield and purity, minimal toxicity, and stability in biological fluids. Moreover, DAPMA has been found to be effective against various bacterial strains and cancer cell lines. However, the limitations of using DAPMA in lab experiments include its limited solubility in some organic solvents and its unknown mechanism of action.
Orientations Futures
There are several future directions for research on DAPMA. One potential application of DAPMA is in the development of new antimicrobial agents. Moreover, DAPMA has been shown to possess anticancer properties, and further research is needed to explore its potential as a cancer therapeutic agent. Additionally, DAPMA has been found to possess anti-inflammatory properties, and further studies are needed to investigate its potential in the treatment of inflammatory diseases. Finally, the mechanism of action of DAPMA needs to be further elucidated to fully understand its potential applications in various fields of research.
Conclusion:
In conclusion, DAPMA is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is synthesized by the reaction of 3-(3,4-dimethoxyphenyl)acryloyl chloride with N,N'-1,2-propanediamine and has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. DAPMA has minimal toxicity and is well tolerated by cells and animals. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-17(27-25(29)13-9-19-7-11-21(31-3)23(15-19)33-5)16-26-24(28)12-8-18-6-10-20(30-2)22(14-18)32-4/h6-15,17H,16H2,1-5H3,(H,26,28)(H,27,29)/b12-8+,13-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWHAMPAJGDALA-QHKWOANTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC(=C(C=C1)OC)OC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{3-(4-fluorophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895739.png)
![4-[2-({[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B3895744.png)



![3-(4-oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B3895764.png)
![1-(cyclohexylmethyl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3895770.png)

![5-(2,4-dichlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3895778.png)
![1-[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B3895794.png)
![N-(2-[5-(2,5-dichlorophenyl)-2-furyl]-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3895801.png)

